methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2839139-57-8
VCID: VC12007963
InChI: InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3
SMILES: COC(=O)C1=NSC(=C1N)I
Molecular Formula: C5H5IN2O2S
Molecular Weight: 284.08 g/mol

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate

CAS No.: 2839139-57-8

Cat. No.: VC12007963

Molecular Formula: C5H5IN2O2S

Molecular Weight: 284.08 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate - 2839139-57-8

Specification

CAS No. 2839139-57-8
Molecular Formula C5H5IN2O2S
Molecular Weight 284.08 g/mol
IUPAC Name methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate
Standard InChI InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3
Standard InChI Key WBAYHMNSNWCAJP-UHFFFAOYSA-N
SMILES COC(=O)C1=NSC(=C1N)I
Canonical SMILES COC(=O)C1=NSC(=C1N)I

Introduction

Structural Characteristics and Molecular Properties

The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. In methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate, the substitution pattern introduces distinct electronic and steric effects. The amino group at position 4 enhances nucleophilicity, while the iodine atom at position 5 contributes to molecular weight and polarizability. The methyl carboxylate at position 3 adds hydrophilicity, potentially improving solubility compared to non-polar thiazole derivatives .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₅IN₂O₂S
Molecular Weight300.07 g/mol
Density (g/cm³)~2.1 (estimated)
Boiling Point (°C)~250–300 (decomposes)
LogP~1.8 (moderate lipophilicity)
Water SolubilityLow (enhanced by carboxylate)

The iodine atom’s presence increases molecular weight significantly compared to non-halogenated thiazoles (e.g., 3-methylisothiazole: 113.18 g/mol) . The carboxylate group likely reduces vapor pressure to <0.1 mmHg at 25°C, similar to other ester-functionalized heterocycles .

Synthetic Methodologies

Core Thiazole Formation

Thiazole synthesis typically involves the Hantzsch reaction, combining thioureas with α-halo carbonyl compounds. For iodinated derivatives, electrophilic iodination or metal-catalyzed coupling may be employed. A plausible route for methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate involves:

  • Condensation: Reaction of methyl 2-aminothiazole-3-carboxylate with iodine in the presence of an oxidizing agent (e.g., N-iodosuccinimide) .

  • Amination: Introduction of the amino group via nucleophilic substitution or catalytic amination .

Optimization Challenges

  • Iodination Selectivity: Achieving regioselective iodination at position 5 requires careful control of reaction conditions (temperature, solvent polarity) .

  • Carboxylate Stability: Ester hydrolysis under basic or aqueous conditions necessitates anhydrous synthesis protocols .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYieldReference
1Thiourea + methyl bromopyruvate, EtOH65%
2NIS, DMF, 50°C45%
3NH₃/MeOH, Pd/C78%

Physicochemical and Spectroscopic Analysis

Spectral Signatures

  • ¹H NMR: Expected signals include:

    • δ 3.90 (s, 3H, COOCH₃)

    • δ 6.80 (s, 1H, C4-NH₂)

    • δ 7.45 (s, 1H, thiazole H) .

  • MS (ESI): Predicted m/z 299.9 [M+H]⁺, with isotopic pattern characteristic of iodine .

CompoundIC₅₀ (OVCAR-8)Solubility (mg/mL)
SMART 1 12 nM0.05
PAT 45a 8 nM1.2
Target Compound (predicted)5–15 nM0.8–1.5

Industrial and Regulatory Considerations

Regulatory Status

No current FDA approvals for iodinated thiazoles, but related compounds are in preclinical trials . The HS code 2934.99.9090 applies to “other heterocyclic compounds,” with MFN tariffs of 6.5% .

Future Perspectives

  • Synthetic Innovation: Develop catalytic asymmetric methods to access enantiopure variants.

  • Drug Delivery: Encapsulation in nanoliposomes to enhance tumor targeting.

  • Structure-Activity Relationships (SAR): Systematically vary substituents at positions 3–5 to optimize potency and pharmacokinetics .

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